molecular formula C22H19N3O3 B2888250 (4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034305-65-0

(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2888250
CAS No.: 2034305-65-0
M. Wt: 373.412
InChI Key: KZTPRSOFZGUPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone” is a compound with the molecular formula C22H19N3O3 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a benzo[d]oxazol group, and a phenyl group . The molecular weight is 373.412.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C22H19N3O3 and a molecular weight of 373.412 .

Scientific Research Applications

Molecular Structure Analysis

Research on compounds structurally related to (4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone has focused on their molecular structure and properties. For instance, a study involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound employed crystallographic and conformational analyses, including Density Functional Theory (DFT) calculations. These analyses were useful in understanding the molecular structures and physicochemical properties of these compounds (P. Huang et al., 2021).

Synthesis and Crystal Structure

Another study in this domain involves the synthesis and crystal structure analysis of similar compounds. This includes synthesizing the compounds through a multi-step process and confirming their structures through various spectroscopic methods. Such studies are vital for understanding the fundamental characteristics of these compounds, which is essential for their application in various scientific fields (P.-Y. Huang et al., 2021).

Application in Biological Studies

Compounds with a similar structural framework have been studied for their biological activity. For example, derivatives of this compound class have been synthesized and investigated for their antibacterial and antifungal activities. This includes evaluating their effectiveness against various bacterial and fungal strains, providing insights into their potential therapeutic applications (K. Pandya et al., 2019).

Theoretical and Experimental Comparisons

Theoretical studies, like semi-empirical calculations, have been compared with experimental data to understand better the properties of related compounds. This includes molecular modeling and analysis of vibrational and electronic spectra, contributing to a comprehensive understanding of these compounds' behavior at a molecular level (C. Cojocaru et al., 2013).

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yloxy)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(16-7-9-17(10-8-16)24-12-3-4-13-24)25-14-11-18(15-25)27-22-23-19-5-1-2-6-20(19)28-22/h1-10,12-13,18H,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTPRSOFZGUPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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